molecular formula C21H18O5 B11259371 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl cyclopropanecarboxylate

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl cyclopropanecarboxylate

Cat. No.: B11259371
M. Wt: 350.4 g/mol
InChI Key: FHQJFOMUQXKZNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl cyclopropanecarboxylate is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, substituted with a methoxyphenyl group, a methyl group, and a cyclopropanecarboxylate ester. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl cyclopropanecarboxylate can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base can lead to the formation of the chromen-2-one core. Subsequent esterification with cyclopropanecarboxylic acid chloride yields the desired compound .

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

3-(4-Methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl cyclopropanecarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

For example, oxidation of the methoxy group can lead to the formation of a hydroxyl group, while reduction of the carbonyl group can yield the corresponding alcohol. Substitution reactions involving the cyclopropanecarboxylate ester can result in the formation of different ester derivatives .

Scientific Research Applications

This compound has several scientific research applications across various fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

In biology and medicine, 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl cyclopropanecarboxylate has been studied for its potential therapeutic properties. It has shown promise in the development of new drugs for the treatment of various diseases, including cancer and inflammatory conditions .

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects.

For instance, in cancer research, this compound has been shown to inhibit the activity of certain enzymes involved in cell proliferation, leading to the suppression of tumor growth. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

When compared to similar compounds, 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl cyclopropanecarboxylate stands out due to its unique structural features and diverse range of applications. Similar compounds include other chromen-2-one derivatives, such as 4-methyl-2-oxo-2H-chromen-6-yl cyclopropanecarboxylate and 3-(4-hydroxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl cyclopropanecarboxylate .

These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C21H18O5

Molecular Weight

350.4 g/mol

IUPAC Name

[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-6-yl] cyclopropanecarboxylate

InChI

InChI=1S/C21H18O5/c1-12-17-11-16(25-20(22)14-3-4-14)9-10-18(17)26-21(23)19(12)13-5-7-15(24-2)8-6-13/h5-11,14H,3-4H2,1-2H3

InChI Key

FHQJFOMUQXKZNR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C3CC3)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.